molecular formula C14H17NO5 B070337 (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid CAS No. 161891-81-2

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Cat. No. B070337
M. Wt: 279.29 g/mol
InChI Key: BDCQMEKOKHOPOQ-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid often involves multi-step reactions, including condensation, cycloaddition, and esterification processes. For instance, the synthesis of 3,5-Isoxazolidinediones from aliphatic oximes and dicarboxylic acid chlorides demonstrates the complexity and creativity involved in creating such molecules, suggesting a potential pathway for synthesizing related compounds (Izydore et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds plays a crucial role in determining their chemical reactivity and physical properties. X-ray crystallography is often used to elucidate the precise molecular structure, as seen in studies where crystal structures provide insights into the molecular arrangement and interactions within the crystal lattice (Huifen Qian & Wei Huang, 2005).

Chemical Reactions and Properties

The chemical reactivity of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can be influenced by its functional groups, leading to various chemical transformations. For example, the presence of oxazolidine and carboxylic acid groups may facilitate reactions such as nucleophilic substitutions or esterification (Santa et al., 1996).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are closely tied to its molecular structure. The arrangement of molecules in the crystal lattice, hydrogen bonding, and other intermolecular forces significantly affect these properties, as observed in the detailed structural analysis of various organic compounds (Guerrero et al., 2014).

Chemical Properties Analysis

The chemical properties of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, such as reactivity towards acids, bases, and other organic reagents, are determined by its functional groups and molecular geometry. Studies on related compounds provide insights into how structural features influence chemical behavior and reactivity patterns (Karrouchi et al., 2020).

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Carboxylic acids and their derivatives are explored for their potential as antioxidants and anti-inflammatory agents. One study focused on the development of benzofused thiazole derivatives, evaluated for their antioxidant and anti-inflammatory activities. These compounds were synthesized through reactions involving carboxylic acids, highlighting the role of carboxylic acid derivatives in developing therapeutic agents with potential antioxidant and anti-inflammatory properties (Raut et al., 2020).

Biologically Active Plant Compounds

Research on natural carboxylic acids from plants compares the effects of structural differences on antioxidant, antimicrobial, and cytotoxic activities. This study underlines the importance of carboxylic acid derivatives in understanding the biological activity of plant-derived compounds and their potential applications in medicine and pharmacology (Godlewska-Żyłkiewicz et al., 2020).

Anticancer Agents Development

The Knoevenagel condensation reaction, involving carboxylic acids, has been a cornerstone in synthesizing bioactive molecules, including anticancer agents. This review emphasizes the significance of carboxylic acid derivatives in generating pharmacologically interesting molecules with remarkable anticancer activity, showcasing the diverse applications of carboxylic acid derivatives in drug discovery (Tokala et al., 2022).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production processes are detailed, pointing to the dual role of carboxylic acids as both valuable chemical precursors and microbial inhibitors. This research has implications for metabolic engineering strategies to enhance microbial tolerance to carboxylic acids (Jarboe et al., 2013).

Solvent Developments for Carboxylic Acid Extraction

Liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, employing organic solvents and supercritical fluids, is reviewed. This research highlights the importance of carboxylic acids in industrial processes, specifically their recovery from dilute solutions, emphasizing the role of novel solvent systems in enhancing extraction efficiency (Sprakel & Schuur, 2019).

properties

IUPAC Name

(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQMEKOKHOPOQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

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